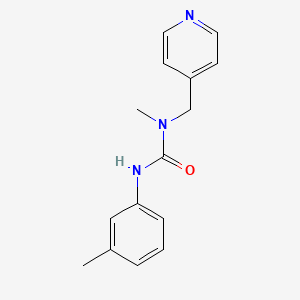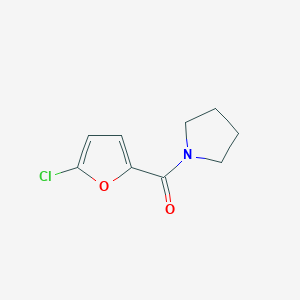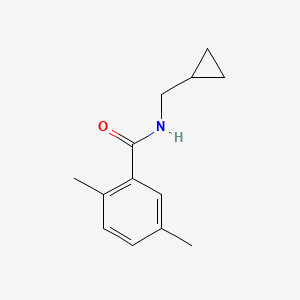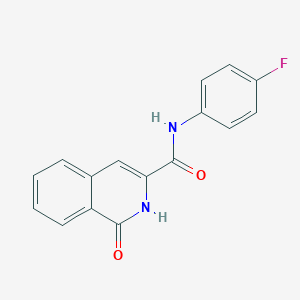
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxamides and has been found to exhibit potent inhibitory effects on phospholipase D (PLD) enzymes.
作用机制
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects by inhibiting the activity of PLD enzymes, which are involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. PLD enzymes are also known to be overexpressed in various cancer types, making them an attractive target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory effects on PLD enzymes, leading to a reduction in cancer cell proliferation, migration, and invasion. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in laboratory experiments is its specificity towards PLD enzymes, making it a valuable tool for studying the role of PLD enzymes in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
未来方向
There are several potential future directions for the use of N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in scientific research. One potential application is in the development of novel cancer therapies that target PLD enzymes. Additionally, this compound may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where PLD enzymes have been implicated in disease pathology. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
合成方法
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 3,4-dihydroisoquinoline-1(2H)-one followed by the addition of phosgene and ammonium hydroxide. The resulting compound is then purified through column chromatography to obtain the final product.
科学研究应用
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anti-tumor effects by inhibiting the activity of PLD enzymes, which play a crucial role in cancer cell proliferation and survival. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)18-16(21)14-9-10-3-1-2-4-13(10)15(20)19-14/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCJQYVPGXXMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
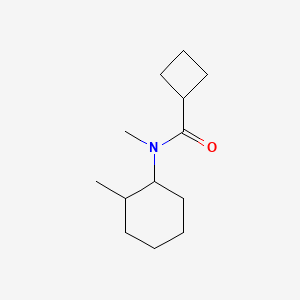
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
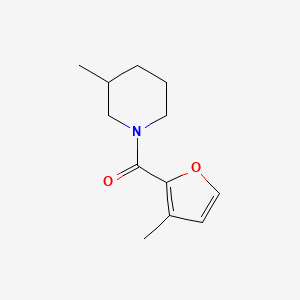
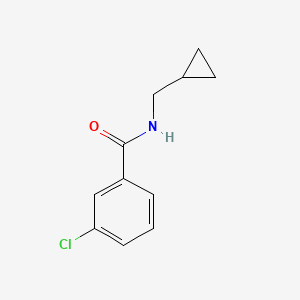
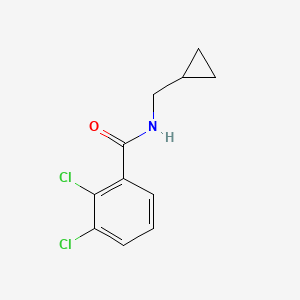
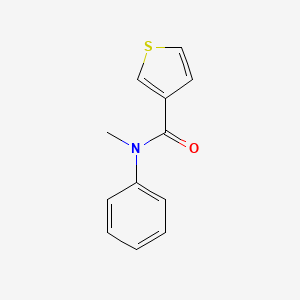
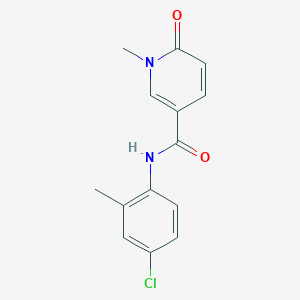
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
